molecular formula C24H27NO4 B2687125 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid CAS No. 2003985-34-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid

Cat. No.: B2687125
CAS No.: 2003985-34-8
M. Wt: 393.483
InChI Key: IFIPWXDCTFSSKZ-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The process generally includes:

    Protection of the amine group: The amine group of the amino acid is protected using the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the acetic acid derivative: The protected amino acid is then reacted with 1-methylcyclohexyl acetic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: The removal of the Fmoc group is usually achieved using piperidine in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at the amine site. The compound can participate in various biochemical pathways, depending on its functionalization and the presence of other reactive groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)acetic acid
  • (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid is unique due to its specific structural configuration, which includes a cyclohexyl ring and an Fmoc-protected amine. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(13-7-2-8-14-24)21(22(26)27)25-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIPWXDCTFSSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003985-34-8
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid
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